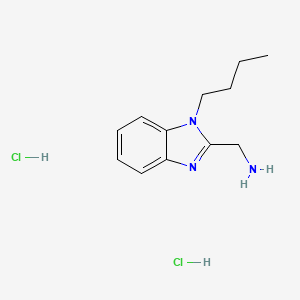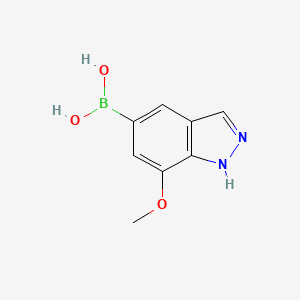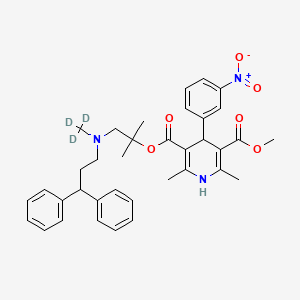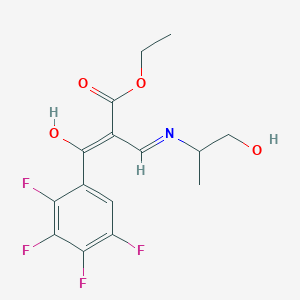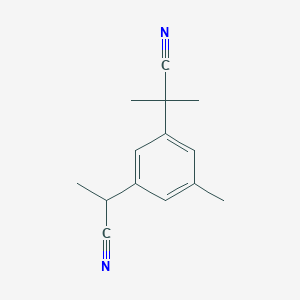
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is an organic compound with a complex structure It is characterized by the presence of cyano groups and methyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves several steps. One common method starts with the preparation of 3-(1-cyanoethyl)methyl benzoate, followed by a series of reactions including methylation, hydrolysis, chloroformylation, and Friedel-Crafts reactions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of alkali metal salts of 2-chlorobenzoate as starting materials . The process includes neutralization, reaction with sodium amide and alkyl nitrile, and subsequent purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and nitriles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The cyano groups in the compound can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Cyanoethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
2-(3-Carboxyphenyl)propionitrile: Another related compound with a carboxyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring
Uniqueness
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is unique due to its specific combination of cyano and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
120512-38-1 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-[3-(1-cyanoethyl)-5-methylphenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C14H16N2/c1-10-5-12(11(2)8-15)7-13(6-10)14(3,4)9-16/h5-7,11H,1-4H3 |
Clave InChI |
WYIZCUPTSQDNTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


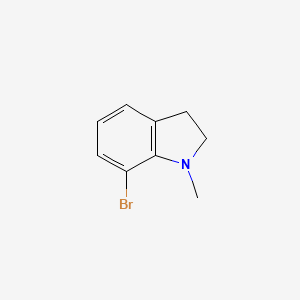
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
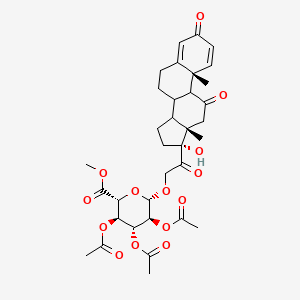
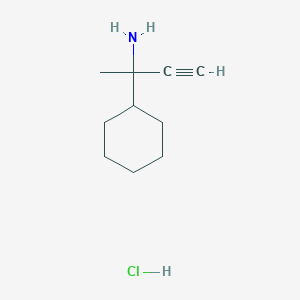
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
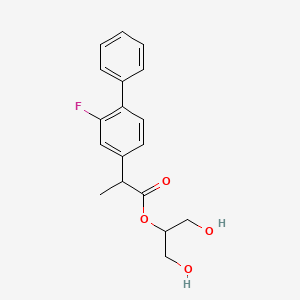
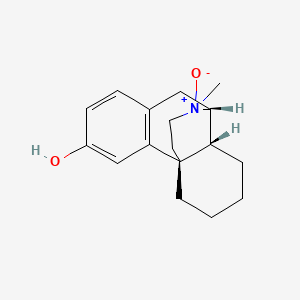
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)
